Compound Description: This compound is an imidazo[1,2-a]pyridine-isoquinoline hybrid synthesized and investigated for its anticancer activity. [] It demonstrated higher activity against MCF-7 and MDA-MB231 breast cancer cell lines compared to the reference drug erlotinib. [] Furthermore, this compound exhibited potent inhibitory activity against the tyrosine kinase EGFR. []
Compound Description: This is another imidazo[1,2-a]pyridine-isoquinoline hybrid synthesized and assessed for anticancer activity. [] It displayed higher activity against MCF-7 and MDA-MB231 breast cancer cell lines than the reference drug. []
Compound Description: This compound, also an imidazo[1,2-a]pyridine-isoquinoline hybrid, displayed potent anticancer activity against MCF-7 and MDA-MB231 breast cancer cell lines. [] Additionally, it showed promising inhibitory activity against EGFR tyrosine kinase, comparable to erlotinib. []
Compound Description: This imidazo[1,2-a]pyridine-isoquinoline derivative was synthesized and evaluated for its anticancer activity. [] It exhibited greater potency against both tested breast cancer cell lines compared to the reference drug. []
Compound Description: This is an imidazo[1,2-a]pyridine-isoquinoline derivative investigated for its anticancer potential. [] It demonstrated higher activity against both tested breast cancer cell lines compared to erlotinib. [] Additionally, it exhibited promising EGFR tyrosine kinase inhibitory activity, comparable to erlotinib. []
Compound Description: This imidazo[1,2-a]pyridine-isoquinoline derivative was synthesized and evaluated for anticancer activity. [] It exhibited superior activity against both tested breast cancer cell lines compared to erlotinib. [] Furthermore, it displayed promising inhibitory activity against EGFR tyrosine kinase, comparable to erlotinib. []
Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel). [] This compound is being developed as a potential treatment for stable angina and atrial fibrillation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.